![molecular formula C19H21N5O9S2 B13846162 7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7beta-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid is a complex organic compound belonging to the class of cephalosporin antibiotics. Cephalosporins are a group of β-lactam antibiotics derived from the fungus Acremonium, which was previously known as Cephalosporium. These antibiotics are widely used to treat bacterial infections due to their broad-spectrum activity and resistance to β-lactamase enzymes produced by certain bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7beta-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid typically involves multiple steps, including the formation of the β-lactam ring, the introduction of the thiazole ring, and the attachment of various functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the β-lactam ring, potentially leading to the opening of the ring and loss of antibiotic activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could lead to ring-opened derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. Researchers explore its synthesis, modification, and potential as a building block for more complex molecules.
Biology
In biological research, the compound is used to study bacterial resistance mechanisms and the development of new antibiotics. Its interactions with bacterial enzymes and cell walls are of particular interest.
Medicine
Medically, the compound is used to treat a variety of bacterial infections. Its broad-spectrum activity makes it effective against both Gram-positive and Gram-negative bacteria.
Industry
In the pharmaceutical industry, the compound is manufactured and formulated into various dosage forms, including tablets, capsules, and injectables, for clinical use.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar structure but different side chains.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
7beta-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid is unique due to its specific side chains and functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its resistance to β-lactamase enzymes and broad-spectrum activity make it a valuable antibiotic in clinical settings.
Properties
Molecular Formula |
C19H21N5O9S2 |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H21N5O9S2/c1-7(25)32-4-8-5-34-15-11(14(27)24(15)12(8)16(28)29)22-13(26)10(9-6-35-18(20)21-9)23-33-19(2,3)17(30)31/h6,11,15H,4-5H2,1-3H3,(H2,20,21)(H,22,26)(H,28,29)(H,30,31)/b23-10+/t11-,15-/m1/s1 |
InChI Key |
YWJLSGRPSYHXGF-SXAYNGNPSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC(C)(C)C(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




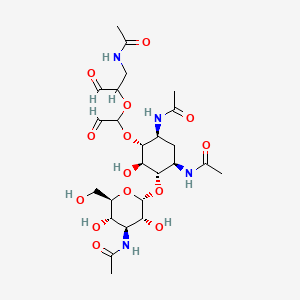
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

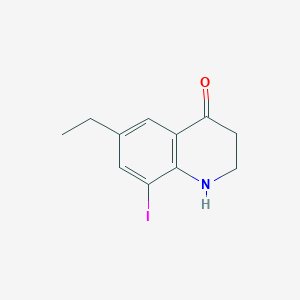

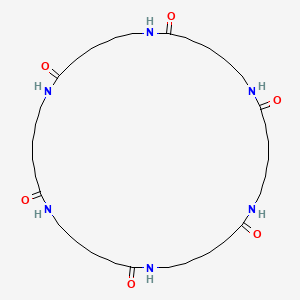
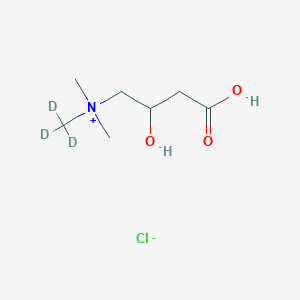

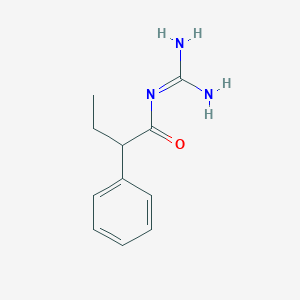
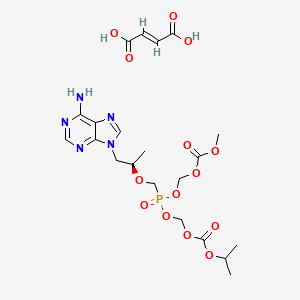
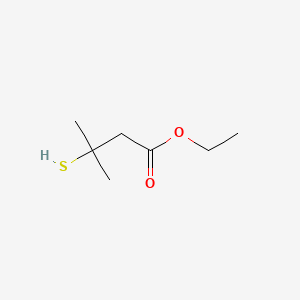
![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
